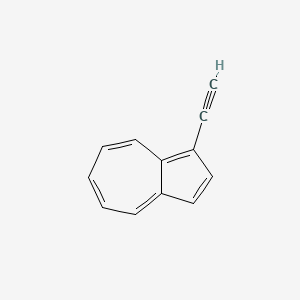

![molecular formula C13H18ClNO2 B3055916 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride CAS No. 67848-79-7](/img/structure/B3055916.png)

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride

Overview

Description

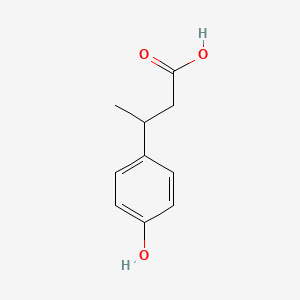

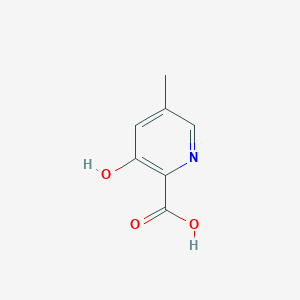

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride is a unique chemical compound with the empirical formula C13H17NO2· HCl . It has a molecular weight of 255.74 . The compound is typically in solid form .

Molecular Structure Analysis

The SMILES string for this compound isC1(C=C2CC3CCNCC3)=C(C=C2)OCO1.Cl . This provides a textual representation of the compound’s structure. For a detailed molecular structure analysis, it would be best to refer to a chemistry database or resource that can interpret this SMILES string. Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 255.74 , and its empirical formula is C13H17NO2· HCl . For a comprehensive analysis of its physical and chemical properties, it is recommended to refer to a detailed chemical analysis or database.Scientific Research Applications

Anticonvulsant Activity

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride: (referred to as BPPU) has demonstrated promising anticonvulsant effects in vivo. Researchers have assessed its efficacy using several seizure models, including the maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ)-induced seizures, and pilocarpine-induced status epilepticus (SE). BPPU exhibited excellent protection against seizures, suggesting its potential as a therapeutic agent for epileptic disorders .

Antidepressant Activity

In addition to its anticonvulsant properties, BPPU has shown good antidepressant activity. It was evaluated using the forced swim test (FST) and tail suspension test (TST) in mice. These results highlight its potential as an antidepressant agent .

GABA-ergic Neurotransmission Modulation

BPPU’s ability to inhibit seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice suggests that it may influence GABA-ergic neurotransmission in the brain. This mechanism could contribute to its anticonvulsant effects .

Antitumor Properties

While not extensively studied, some derivatives related to BPPU have exhibited potent growth inhibition against cancer cell lines (HeLa, A549, and MCF-7). These compounds were synthesized as N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .

Custom-Made Electrodes

Interestingly, BPPU derivatives have been explored for their application as custom-made electrodes. Although details are limited, this suggests potential use in sensor technology .

Crystal Structure Studies

The crystal structure of 1,4-bis(benzo[d][1,3]dioxol-5-ylmethyl)dihydro… (a related compound) has been analyzed using X-ray crystallography. While this doesn’t directly address BPPU’s applications, it contributes to our understanding of its structural properties .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 . Precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 - P337 + P313 . For detailed safety and hazard information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS).

Mechanism of Action

Target of Action

The primary targets of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride are currently unknown

Result of Action

Some compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines , suggesting potential antitumor activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .

properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-2-12-13(16-9-15-12)8-11(1)7-10-3-5-14-6-4-10;/h1-2,8,10,14H,3-7,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFWHBWDSMYRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC3=C(C=C2)OCO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594920 | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67848-79-7 | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

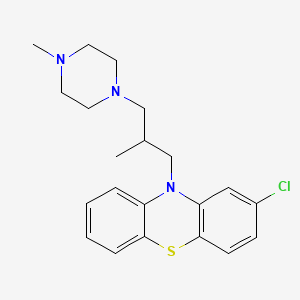

![2-Biphenyl-4-YL-benzo[D]thiazole](/img/structure/B3055849.png)